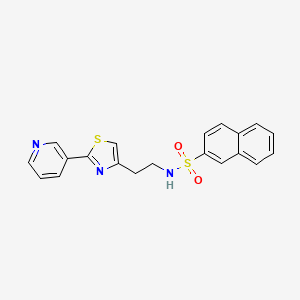

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

描述

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a substituted thiazole-pyrrolidine moiety. The compound’s structure combines a sulfonamide group (a common pharmacophore in enzyme inhibitors and receptor antagonists) with a thiazole ring (known for its role in modulating bioactivity) and a pyridine substituent (enhancing solubility and metal-binding capabilities).

属性

IUPAC Name |

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c24-27(25,19-8-7-15-4-1-2-5-16(15)12-19)22-11-9-18-14-26-20(23-18)17-6-3-10-21-13-17/h1-8,10,12-14,22H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKFQJDNZYVPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyridine derivatives.

Linking the Thiazole and Pyridine Rings: This step often involves the use of a linker, such as an ethyl group, which can be introduced through alkylation reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

化学反应分析

Structural Components and Potential Reactions

The compound contains several functional groups that can participate in various chemical reactions:

-

Thiazole Ring : Thiazoles are known for their versatility in organic synthesis, participating in reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed cross-coupling reactions .

-

Pyridine Substituent : Pyridine rings can engage in reactions like nucleophilic aromatic substitution and can act as ligands in metal complexes .

-

Naphthalene Sulfonamide Group : Sulfonamides can undergo reactions typical for sulfonamides, including hydrolysis and nucleophilic substitution.

Potential Chemical Reactions

Given the structural components, potential chemical reactions for N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide include:

-

Nucleophilic Substitution : The thiazole and pyridine rings could undergo nucleophilic substitution reactions, potentially replacing existing substituents with new nucleophiles.

-

Electrophilic Addition : The thiazole ring might participate in electrophilic addition reactions, especially if activated by electron-donating groups.

-

Cross-Coupling Reactions : Both the thiazole and pyridine rings could be involved in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Hydrolysis : The sulfonamide group could undergo hydrolysis under acidic or basic cond

科学研究应用

Medicinal Chemistry

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against human liver cancer cells (HepG2), showing a significant reduction in cell viability at concentrations above 10 µM .

- Antimicrobial Properties : The compound has shown promising results against multidrug-resistant bacterial strains. In vitro tests revealed significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor:

- Alpha-glucosidase Inhibition : Studies have indicated that derivatives of this compound can effectively inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, which may have implications for diabetes management .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound can bind effectively to specific receptors and enzymes, enhancing its potential as a therapeutic agent .

Case Study 1: Anticancer Activity

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable activity against HepG2 cells. The selectivity index was significantly higher than that of methotrexate, indicating its potential as an anticancer drug candidate .

Case Study 2: Antibacterial Efficacy

A recent investigation evaluated the antibacterial activity of several thiazole derivatives, including this compound). The compound demonstrated significant efficacy against MRSA strains, with MIC values indicating superior activity compared to traditional antibiotics like linezolid .

作用机制

The mechanism of action of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can bind to active sites, inhibiting or modulating the activity of these targets. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

相似化合物的比较

Structural Differences :

- Core substituents : The thiazole-pyridine group in the target compound is replaced by a 4-methylpiperazine and thiophene ring.

- Molecular weight : 415.6 g/mol (vs. ~427–440 g/mol estimated for the target compound, depending on hydration/salts).

Pharmacological Implications :

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

Structural Differences :

- Backbone : A triazole-acetamide replaces the thiazole-sulfonamide scaffold.

Bioactivity :

- Triazole derivatives often exhibit antimicrobial or anticancer activity, but the absence of sulfonamide limits overlap with the target compound’s putative mechanisms .

Naphthalene-1-ol (from USP 35–NF 30)

Structural Differences :

- Simplified structure lacking sulfonamide and heterocyclic substituents.

- Retains naphthalene’s hydrophobic core but lacks functional groups for targeted interactions.

Regulatory Context :

- Listed as a controlled impurity in pharmaceutical formulations, highlighting the importance of sulfonamide and heterocyclic groups in the target compound for specificity .

生物活性

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Naphthalene Sulfonamide : A naphthalene ring substituted with a sulfonamide group.

The combination of these functional groups contributes to the compound's diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antibacterial efficacy, which is relevant for derivatives like this compound .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as a novel anticancer agent .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 | 8.5 | 15 |

| Jurkat | 7.0 | 12 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in several studies. One compound similar to this compound exhibited a median effective dose (ED50) of 18.4 mg/kg in animal models, demonstrating significant protective effects against seizures induced by pentylenetetrazole (PTZ) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane integrity and function.

- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and cell growth.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth, supporting its potential use in treating resistant infections .

Case Study 2: Cancer Treatment

In preclinical trials, the compound was tested on tumor-bearing mice models. Results showed a marked reduction in tumor size compared to control groups treated with placebo, reinforcing its potential as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。